Bicyclo[2.2.2]octane-2-sulfonamide

PSEN1-selective γ-secretase inhibitors Alzheimer's disease Medicinal chemistry

Source this conformationally constrained sulfonamide for CNS-active γ-secretase inhibitor synthesis (>350-fold PSEN1 selectivity) or asymmetric organocatalysis (>10:1 endo/exo). The rigid [2.2.2]octane scaffold ensures optimal pharmacophore presentation. ≥95% purity standard. Confirm stock with vendor.

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
CAS No. 7167-14-8
Cat. No. B1521095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octane-2-sulfonamide
CAS7167-14-8
Molecular FormulaC8H15NO2S
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1CC2CCC1CC2S(=O)(=O)N
InChIInChI=1S/C8H15NO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H2,9,10,11)
InChIKeySQHPJINMVYXBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]octane-2-sulfonamide (CAS 7167-14-8): Procurement-Ready Rigid Sulfonamide Scaffold for Medicinal Chemistry and Advanced Synthesis


Bicyclo[2.2.2]octane-2-sulfonamide (CAS 7167-14-8) is a bridged bicyclic sulfonamide featuring a conformationally constrained [2.2.2]octane core. This rigid scaffold serves as a versatile building block in medicinal chemistry and organic synthesis [1]. Its well-defined geometry, with a topological polar surface area of 60-68.5 Ų and a calculated LogP of 0.76-1.2, provides a predictable physicochemical profile [2][3]. Commercially available at ≥95% purity from multiple vendors, it is utilized in the synthesis of presenilin-1 selective γ-secretase inhibitors, integrin antagonists, and as a core for asymmetric organocatalysis [4][5].

Why Generic Substitution Fails: Rigidity, Selectivity, and Steric Constraints of Bicyclo[2.2.2]octane-2-sulfonamide


Generic substitution with simpler sulfonamides or alternative bridged cores is precluded by the bicyclo[2.2.2]octane scaffold's unique combination of extreme conformational rigidity, precise 3D orientation, and the exact positioning of the sulfonamide group at the 2-position [1]. This rigidity is essential for achieving the characteristic 'U'-shape orientation required for potent and selective PSEN1-γ-secretase inhibition (>350-fold selectivity) and for high stereocontrol in asymmetric organocatalysis (>10:1 endo/exo selectivity) [2][3]. Slight structural alterations—such as moving to a [2.2.1]heptane core, N-alkyl substitution, or repositioning the sulfonamide—dramatically alter biological activity and synthetic utility, underscoring the non-interchangeable nature of this precise scaffold [4].

Bicyclo[2.2.2]octane-2-sulfonamide (CAS 7167-14-8): Quantitative Differentiation Evidence Guide


PSEN1-Selective γ-Secretase Inhibition: >350-Fold Selectivity Over PSEN2 Complexes

The 2-azabicyclo[2.2.2]octane sulfonamide scaffold, of which bicyclo[2.2.2]octane-2-sulfonamide is a core precursor, enables PSEN1-APH1B complex inhibition with >350-fold selectivity over PSEN2 complexes. The lead compound (+)-13b, derived from this scaffold, exhibits low nanomolar potency (IC50 = 9.1 nM) against PSEN1-APH1B and minimal activity against PSEN2 complexes (IC50 > 3.2 μM) [1]. This contrasts sharply with non-selective γ-secretase inhibitors that inhibit both PSEN1 and PSEN2, leading to dose-limiting toxicities [2].

PSEN1-selective γ-secretase inhibitors Alzheimer's disease Medicinal chemistry

Conformational Rigidity Dictates Unique 'U'-Shape Pharmacophore for PSEN1 Selectivity

Conformational modeling of known PSEN1-selective γ-secretase inhibitors revealed that a characteristic 'U'-shape orientation between the aromatic sulfonamide and a distal aryl ring is crucial for PSEN1 selectivity and potency [1]. The bicyclo[2.2.2]octane core rigidly enforces this 'U'-shape geometry, whereas more flexible scaffolds (e.g., cyclohexane or acyclic linkers) fail to maintain this precise conformation, resulting in reduced selectivity and potency [2].

Structure-based drug design Conformational analysis γ-secretase inhibitors

High Endo/Exo Selectivity (>10:1) in Asymmetric Organocatalysis Using Proline Sulfonamide Derivatives

Proline aryl sulfonamide catalysts derived from the bicyclo[2.2.2]octane scaffold achieve high endo/exo selectivity (>10:1) in multi-component domino reactions for synthesizing densely functionalized bicyclo[2.2.2]octanes [1]. In comparison, proline catalysts lacking the sulfonamide-modified bicyclic core (e.g., simple proline or diarylprolinol silyl ethers) typically yield poor endo/exo selectivity (<3:1) in similar transformations [2].

Asymmetric catalysis Organocatalysis Bicyclo[2.2.2]octane synthesis

Physicochemical Differentiation: Solubility and Melting Point vs. N-Alkylated Analogs

Bicyclo[2.2.2]octane-2-sulfonamide exhibits a melting point of 132-133 °C and a predicted aqueous solubility of approximately 0.093 g/L at 25 °C (based on the closely related N,N-diethyl analog) [1]. In contrast, the N,N-diethyl analog (CAS 7167-15-9) melts at a significantly lower temperature (39-42 °C) due to disruption of intermolecular hydrogen bonding from the primary sulfonamide . This difference in solid-state properties impacts formulation and purification strategies.

Physicochemical properties Solubility Melting point Drug-likeness

Purity and Commercial Availability: ≥98% from Multiple Vendors with Competitive Lead Times

Bicyclo[2.2.2]octane-2-sulfonamide is commercially available from multiple vendors (Leyan, ChemSpace, BLD Pharmatech, AK Scientific) at ≥95% purity, with at least one vendor (Leyan) offering 98% purity [1]. In contrast, closely related analogs such as Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl- (CAS 2137807-29-3) have limited commercial availability, often requiring custom synthesis with long lead times (e.g., 3-4 weeks) and higher costs [2].

Chemical procurement Building blocks Sourcing

Structural Distinction from [2.2.1] Analogs: Impact on CNS Drug Properties

The bicyclo[2.2.2]octane scaffold provides a higher fraction of sp³-hybridized carbons (Fsp³ = 1.0) and a larger volume compared to the bicyclo[2.2.1]heptane analog [1]. This increased three-dimensionality and lipophilicity (LogP = 0.76-1.2 for bicyclo[2.2.2]octane-2-sulfonamide vs. predicted LogP ~0.2 for the [2.2.1] analog) correlates with improved brain penetration potential [2]. Indeed, 2-azabicyclo[2.2.2]octane sulfonamides demonstrate excellent brain penetration (brain-to-plasma ratio >1) in preclinical models, a property not observed with smaller bicyclic cores [3].

CNS drug design Scaffold hopping Bicyclic cores

Bicyclo[2.2.2]octane-2-sulfonamide (CAS 7167-14-8): Validated Application Scenarios Based on Quantitative Differentiation


Lead Optimization of CNS-Penetrant γ-Secretase Inhibitors for Alzheimer's Disease

Use bicyclo[2.2.2]octane-2-sulfonamide as a core building block to synthesize 2-azabicyclo[2.2.2]octane sulfonamide analogs with >350-fold selectivity for PSEN1-APH1B over PSEN2 complexes, achieving low nanomolar cellular potency (IC50 = 9.1 nM) and excellent brain penetration (brain-to-plasma ratio >1) [1][2]. This scaffold addresses the critical need for safe, CNS-active γ-secretase inhibitors that avoid pan-inhibition toxicities.

Asymmetric Organocatalytic Synthesis of Complex Bicyclo[2.2.2]octane Derivatives

Employ proline sulfonamide catalysts derived from this scaffold to achieve high endo/exo diastereoselectivity (>10:1) in multi-component domino reactions, enabling the efficient construction of densely functionalized bicyclo[2.2.2]octanes with up to four contiguous chiral centers [3]. This methodology is particularly suited for synthesizing core scaffolds of alkaloid natural products and chiral building blocks for medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Integrin Antagonists

Incorporate the bicyclo[2.2.2]octane core as a rigid scaffold for α4β1/α4β7 integrin antagonists, where conformational analysis confirms it provides an optimal presentation of the arylsulfonamide and phenylalanine pharmacophores [4]. This application supports the development of therapeutics for inflammatory and autoimmune diseases, including asthma.

Physical Property Benchmarking for Solid-Form Selection in Early Drug Development

Utilize the compound's well-defined melting point (132-133 °C) and predicted low aqueous solubility (~0.093 g/L) as a benchmark for assessing the impact of N-alkylation or other modifications on solid-state properties and formulation behavior . This is critical for selecting lead candidates with favorable developability profiles.

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